Methyl 3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
- This compound belongs to the class of quinazoline derivatives, which exhibit diverse biological activities.
- Its complex structure comprises a quinazoline core, a piperazine ring, and various functional groups.
- The compound’s systematic name reflects its substituents and functional groups.
Preparation Methods
- The synthesis of this compound involves a three-step protocol:
Mannich Reaction: The piperazine moiety is introduced via a Mannich reaction, which allows for the incorporation of the piperazine ring into the structure .
Thione Formation: The 1,2,4-triazole ring is formed, leading to the 2,4-dihydro-3H-1,2,4-triazole-3-thione scaffold.
Substitution Reactions: Substituents (chloro, bromo, and methoxy groups) are introduced at specific positions.
- Industrial production methods may involve modifications for scalability and efficiency.
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, affecting its pharmacological properties.
Substitution Reactions: The chloro and bromo substituents can participate in substitution reactions.
Common Reagents: Reagents like hydrogen peroxide (for oxidation), reducing agents (for reduction), and nucleophiles (for substitution) are relevant.
Major Products: The final compound itself is the major product.
Scientific Research Applications
Medicine: Investigate its potential as an antibacterial, antifungal, or antiviral agent.
Chemistry: Explore its reactivity and use it as a building block for other compounds.
Biology: Assess its impact on cellular processes.
Industry: Consider applications in drug development or materials science.
Mechanism of Action
- The compound likely interacts with specific molecular targets.
- Investigate its binding affinity, cellular uptake, and downstream effects.
- Pathways involved may include signal transduction or enzymatic processes.
Comparison with Similar Compounds
Uniqueness: Highlight the specific features that set this compound apart.
Similar Compounds: Mention related quinazoline derivatives, such as other piperazine-containing analogs .
Remember that this compound’s potential lies in its diverse applications across various scientific fields
Properties
Molecular Formula |
C24H25ClN4O4S |
---|---|
Molecular Weight |
501.0 g/mol |
IUPAC Name |
methyl 3-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C24H25ClN4O4S/c1-15-3-5-17(25)14-20(15)27-9-11-28(12-10-27)21(30)7-8-29-22(31)18-6-4-16(23(32)33-2)13-19(18)26-24(29)34/h3-6,13-14H,7-12H2,1-2H3,(H,26,34) |
InChI Key |
KMOOORNPWQEVBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
Origin of Product |
United States |
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